molecular formula C12H21NO3 B13548230 Tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate

Tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B13548230
M. Wt: 227.30 g/mol
InChI Key: TXQVFWQEKMBQMM-UHFFFAOYSA-N
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Description

Chemical Structure: Tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS: 1330766-08-9) is a bicyclic compound featuring a bicyclo[3.2.1]octane scaffold with a tertiary-butyl carbamate group at position 3 and a hydroxyl group at position 4. Its molecular formula is C₁₂H₂₁NO₃ (MW: 227.30 g/mol) . Stereochemical variations (endo/exo configurations) are critical, as they influence reactivity and applications in medicinal chemistry .

Synthesis and Applications: This compound serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals targeting protein-protein interactions (PPIs) and antimicrobial agents. Its hydroxyl group enables derivatization through esterification or oxidation, while the tert-butyl carbamate acts as a protective group for amines .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-9(7-13)10(14)5-8/h8-10,14H,4-7H2,1-3H3

InChI Key

TXQVFWQEKMBQMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C(C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

Tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Functional Groups Key Features
Tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate 1330766-08-9 C₁₂H₂₁NO₃ Hydroxyl (-OH), tert-butyl carbamate High polarity due to -OH; used in peptide synthesis and antimicrobial agents
Tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate 1369502-46-4 C₁₂H₁₉NO₃ Ketone (=O), tert-butyl carbamate Electrophilic ketone enables nucleophilic additions; intermediate in alkaloid synthesis
Tert-butyl syn-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate 1228676-24-1 C₁₁H₁₉NO₄ Hydroxyl (-OH), ether (6-oxa), tert-butyl carbamate Enhanced metabolic stability due to ether linkage; used in prodrug design
Tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate 1780781-02-3 C₁₂H₂₂N₂O₂ Amino (-NH₂), tert-butyl carbamate Nucleophilic amine participates in coupling reactions; protects carboxylates in peptide synthesis

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Polarity Solubility Stability
6-Hydroxy derivative 227.30 High Soluble in polar solvents (e.g., MeOH, DMSO) Stable under inert conditions; sensitive to strong acids/bases
6-Oxo derivative 225.28 Moderate Soluble in CH₂Cl₂, THF Stable at RT; ketone prone to nucleophilic attack
6-Oxa derivative 229.27 Moderate-High Soluble in H₂O (limited), DMF Ether group enhances oxidative stability
1-Amino derivative 240.34 Moderate Soluble in DCM, chloroform Air-sensitive; requires storage under nitrogen

Research Findings and Challenges

  • Stereochemical Complexity : The synthesis of enantiopure 6-hydroxy derivatives remains challenging, requiring chiral catalysts or chromatographic separation .
  • Reactivity Trade-offs : While the 6-oxo derivative is reactive toward nucleophiles, it is less stable in aqueous media compared to the hydroxyl analog .
  • Biological Activity : The 6-hydroxy compound shows moderate antimicrobial activity (MIC: 8–16 µg/mL against S. aureus), outperforming the 6-oxo variant (MIC: >64 µg/mL) .

Biological Activity

Tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate, also known by its CAS number 1375065-20-5, is a bicyclic compound that has garnered attention for its potential biological activities. This article synthesizes existing research on its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₂₁NO₃
  • Molecular Weight : 227.30 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1375065-20-5

Mechanisms of Biological Activity

Research indicates that the compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors:

  • Antibacterial Activity :
    • Preliminary studies suggest that the compound may inhibit bacterial topoisomerases, similar to other known inhibitors that target DNA gyrase and topoisomerase IV. For instance, compounds with similar structural motifs have shown potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae .
  • Neuroprotective Effects :
    • The bicyclic structure potentially allows for interaction with neurotransmitter systems, which could lead to neuroprotective effects. Compounds that share structural similarities have been evaluated for their ability to modulate cholinergic pathways, which are crucial in neurodegenerative diseases .

Antibacterial Activity

A study focusing on derivatives of bicyclic compounds revealed that certain modifications could enhance antibacterial efficacy. The minimal inhibitory concentrations (MICs) for related compounds ranged from <0.03125 to 4 μg/mL against various Gram-positive and Gram-negative bacteria . This suggests that this compound could be optimized for similar or enhanced activity.

Comparative Analysis of Related Compounds

Compound NameCAS NumberBiological ActivityMIC Range (µg/mL)
This compound1375065-20-5Antibacterial (potential)<0.03125 - 4
Compound 7aN/ADual inhibition of bacterial topoisomerases<0.03125 - 0.25
TropifexorN/ANeuroprotective (AChE inhibition)N/A

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